molecular formula C7H15NO3S B2406790 Methyl N-(2-hydroxy-4-methylsulfanylbutyl)carbamate CAS No. 2309310-81-2

Methyl N-(2-hydroxy-4-methylsulfanylbutyl)carbamate

Cat. No.: B2406790
CAS No.: 2309310-81-2
M. Wt: 193.26
InChI Key: WTBLTHYYYHNMGV-UHFFFAOYSA-N
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Description

“Methyl N-(2-hydroxy-4-methylsulfanylbutyl)carbamate” is an organic compound. It is related to the Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate), a mild and selective dehydrating reagent often used in organic chemistry .


Synthesis Analysis

The synthesis of carbamates involves a three-component coupling of amines, carbon dioxide, and halides. This process enables an efficient synthesis of carbamates in the presence of cesium carbonate and TBAI . The method offers mild reaction conditions and short reaction times and avoids N-alkylation of the amine and overalkylation of the carbamate .


Molecular Structure Analysis

Carbamates can be categorized into organochlorines, organophosphorus, carbamates, chlorophenols, and synthetic pyrethroids based on their structures . Carbamates are N-methyl carbamates that originate from amino formic acid .


Chemical Reactions Analysis

Carbamates undergo various chemical reactions. For instance, a copper-catalyzed cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates provides carbamates under mild conditions . This environmentally friendly approach is compatible with a wide range of amines, including aromatic/aliphatic and primary/secondary substrates .

Safety and Hazards

The safety data sheet for methyl carbamate indicates that it is harmful in contact with skin or if inhaled, causes skin irritation, serious eye damage, respiratory irritation, and is suspected of causing cancer .

Properties

IUPAC Name

methyl N-(2-hydroxy-4-methylsulfanylbutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3S/c1-11-7(10)8-5-6(9)3-4-12-2/h6,9H,3-5H2,1-2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBLTHYYYHNMGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC(CCSC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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